Benzamide, 4-amino-N-(2-imidazolyl)-
Description
"Benzamide, 4-amino-N-(2-imidazolyl)-" is a benzamide derivative featuring a 4-amino substituent on the benzene ring and an imidazolyl group attached to the amide nitrogen. Benzamides are widely studied for their pharmacological activities, including anticonvulsant, antimicrobial, and antitumor effects, often modulated by substituents on the aromatic ring or the amide moiety . The imidazolyl group in this compound may enhance hydrogen-bonding interactions or metal coordination, influencing its bioactivity compared to other derivatives.
Properties
CAS No. |
36855-67-1 |
|---|---|
Molecular Formula |
C10H10N4O |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
4-amino-N-(1H-imidazol-2-yl)benzamide |
InChI |
InChI=1S/C10H10N4O/c11-8-3-1-7(2-4-8)9(15)14-10-12-5-6-13-10/h1-6H,11H2,(H2,12,13,14,15) |
InChI Key |
FSODIQQHMZLLSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=CN2)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Ammonolysis + Reduction + Condensation (CN100358864C) | Stepwise conversion from p-nitrobenzoyl chloride to 4-aminobenzamide, then condensation with imidazolyl derivative | Simple, high yield, low cost, scalable | Requires multiple steps and careful control of reduction conditions |
| Amidoxime + Dialkyl Carbonate + Condensation (US20070185173A1) | Uses amidoxime intermediates and dialkyl carbonate chemistry | Avoids complex steps, versatile for salt formation | More complex reagent handling, multiple purification steps |
| One-Pot Three-Component Reaction (PMC8830504) | Single-step synthesis using phthalic anhydride, anilines, and diaminomaleonitrile | Atom-economical, efficient, good yields | Limited to certain substituted derivatives, requires reflux and acid catalysis |
Research Data and Analytical Results
Analytical characterization of Benzamide, 4-amino-N-(2-imidazolyl)- and related derivatives typically includes:
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-amino-N-(2-imidazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Benzamide, 4-amino-N-(2-imidazolyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Benzamide, 4-amino-N-(2-imidazolyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form stable complexes with proteins, influencing their activity. This interaction is often mediated through hydrogen bonding, π-π stacking, and other non-covalent interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below summarizes key structural analogs of "Benzamide, 4-amino-N-(2-imidazolyl)-" and their distinguishing features:
Key Observations:
- Substituent Impact on Activity : Electron-withdrawing groups (e.g., Cl in Compound 11) or aromatic heterocycles (e.g., benzimidazole in ) may enhance metabolic stability or target binding. The imidazolyl group in the target compound could mimic bioactive heterocycles seen in antifungal or kinase-inhibiting drugs.
- Pharmacological Diversity : The 2-ethylphenyl group in 4-AEPB confers anticonvulsant activity, while the o-hydroxyphenyl group in enhances antimicrobial effects. The antitumor activity of GOE1734 is linked to its DNA crosslinking ability .
Physicochemical and Spectral Data
- 4-Amino-N-(2-chlorobenzyl)benzamide (11): Melting Point: 137°C. NMR: δ 8.56 (NH), 7.64 (Ar-H), 4.48 (CH2) . HRMS: [M+H]+ 261.0789 (calc. 261.078) .
- 4-Amino-N-(2'-aminophenyl)-benzamide (GOE1734): Stability: Stable under physiological conditions; low mutagenicity in vitro .
Pharmacological Comparisons
- Anticonvulsant Activity : 4-AEPB shows efficacy in the maximal electroshock (MES) test, comparable to phenytoin at 10–100 mg/kg . The target compound’s imidazolyl group may modulate GABAergic pathways, but direct evidence is lacking.
- Antimicrobial Activity : The o-hydroxyphenyl derivative exhibits gram-negative activity, suggesting that electron-rich aromatic groups enhance membrane penetration .
- Antitumor Potential: GOE1734’s DNA crosslinking mechanism highlights the role of aromatic amines in targeting proliferating cells .
Biological Activity
Benzamide, 4-amino-N-(2-imidazolyl)- is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Anticancer Properties
Research indicates that Benzamide, 4-amino-N-(2-imidazolyl)- exhibits cytotoxic effects against various cancer cell lines. It primarily targets receptor tyrosine kinases (RTKs), which are crucial in tumor growth and proliferation. In vitro studies have shown that compounds with similar structures can inhibit the activity of RTKs, leading to reduced tumor cell viability.
Table 1: Summary of Biological Activities
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Benzamide, 4-amino-N-(2-imidazolyl)- | Anticancer activity | Inhibition of receptor tyrosine kinases |
| 4-Aminobenzamide | Moderate cytotoxicity | Similar mechanism as above |
| N-(2-Aminophenyl)benzamide | Anticancer potential | RTK inhibition |
| Imidazole Derivatives | Antimicrobial properties | Interaction with microbial enzymes |
Antimicrobial Properties
The imidazole component of Benzamide, 4-amino-N-(2-imidazolyl)- is known for its antimicrobial activities . Studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for further pharmacological studies aimed at developing new antimicrobial agents.
The mechanism by which Benzamide, 4-amino-N-(2-imidazolyl)- exerts its effects involves interactions with specific molecular targets:
- Binding Affinity: Docking studies indicate that this compound effectively binds to receptor tyrosine kinases, suggesting a pathway for its cytotoxic effects.
- Non-Covalent Interactions: The imidazole ring allows for diverse interactions through hydrogen bonding and π-π stacking with proteins involved in signaling pathways.
Case Studies
-
Cytotoxicity in Cancer Models:
A study evaluated the cytotoxic effects of Benzamide, 4-amino-N-(2-imidazolyl)- on various cancer cell lines including breast cancer (MCF-7) and prostate cancer (PC-3). Results demonstrated significant inhibition of cell proliferation at concentrations ranging from 10 to 50 µM. -
Antimicrobial Efficacy:
Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 15 µg/mL against both strains, indicating strong antimicrobial activity.
Synthesis
The synthesis of Benzamide, 4-amino-N-(2-imidazolyl)- typically involves several steps that allow for the generation of derivatives with enhanced biological activities. Common methods include:
- Condensation Reactions: Between benzoyl chloride and imidazole derivatives.
- Reduction Reactions: To introduce amino groups at specific positions.
Q & A
Basic Research Questions
Q. What are the key structural motifs in 4-amino-N-(2-imidazolyl)benzamide, and how do they influence its physicochemical properties?
- The compound features a benzamide core with a 4-amino substituent and a 2-imidazolyl group attached to the amide nitrogen. The amino group enhances solubility in polar solvents, while the imidazole ring contributes to hydrogen-bonding capabilities and pH-dependent tautomerism. Computational methods like density functional theory (DFT) can optimize the geometry and predict dipole moments or pKa values .
Q. What synthetic routes are reported for benzamide derivatives with imidazole substituents?
- A common approach involves coupling 4-aminobenzoic acid derivatives with 2-aminobenzimidazole via carbodiimide-mediated amidation (e.g., EDC/HOBt). Reaction conditions (pH, solvent polarity, and temperature) must be optimized to avoid side products like N-acylurea . Alternative routes may employ Mannich reactions or Ullmann coupling for imidazole functionalization .
Q. Which analytical techniques are critical for characterizing 4-amino-N-(2-imidazolyl)benzamide?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry and detects tautomeric forms of the imidazole ring.
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and purity.
- FTIR: Identifies amide C=O stretches (~1650 cm⁻¹) and N-H bends (~1550 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported biological activities of benzamide-imidazole derivatives?
- Molecular docking and molecular dynamics simulations can model interactions with biological targets (e.g., histamine receptors or kinases). For example, if one study reports anticancer activity while another shows no effect, binding affinity calculations for specific isoforms (e.g., EGFR vs. HER2) may explain discrepancies .
Q. What strategies optimize the reaction yield of 4-amino-N-(2-imidazolyl)benzamide under varying pH conditions?
- A factorial design of experiments (DoE) can assess variables:
| Variable | Range | Impact |
|---|---|---|
| pH | 6–8 | Higher yields at neutral pH due to reduced hydrolysis |
| Solvent | DMF vs. THF | DMF improves solubility but may require lower temps to avoid decomposition |
| Catalyst | DMAP vs. None | DMAP accelerates amidation but complicates purification |
- Post-reaction purification via column chromatography (silica gel, 5% MeOH/DCM) removes unreacted imidazole precursors .
Q. How do substituent variations on the benzamide core affect enzymatic inhibition profiles?
- Comparative SAR studies of analogs highlight key trends:
| Compound | Substituent | Activity (IC₅₀) | Target |
|---|---|---|---|
| 4-amino-N-(2-imidazolyl)benzamide | Imidazole | 12 µM | Histamine H₃ receptor |
| 4-amino-N-(tetrazol-5-yl)benzamide | Tetrazole | 45 µM | COX-2 |
| 4-amino-N-(quinazolin-4-yl)benzamide | Quinazoline | 8 µM | EGFR kinase |
- Electron-withdrawing groups on the aryl ring enhance binding to hydrophobic enzyme pockets, while imidazole’s basicity modulates bioavailability .
Q. What experimental protocols validate the stability of 4-amino-N-(2-imidazolyl)benzamide in physiological buffers?
- Conduct accelerated stability studies:
- Conditions: PBS (pH 7.4), 37°C, 72 hours.
- Analysis: HPLC monitoring of degradation products (e.g., hydrolysis to 4-aminobenzoic acid).
- Outcome: Compound shows <5% degradation, confirming suitability for in vitro assays .
Methodological Considerations for Data Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
